6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a furan ring, a phenyl group, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-furyl ketone with phenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the indazole core. The final step involves the reduction of the indazole to form the tetrahydro derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.
Reduction: The indazole core can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-furylmethanol
- 2,5-dimethylfuran
- 5-hydroxymethylfurfural
Uniqueness
6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its combination of a furan ring, a phenyl group, and an indazole core. This structural complexity provides it with unique chemical reactivity and potential biological activity that is not commonly found in simpler furan derivatives .
Properties
IUPAC Name |
6-(5-methylfuran-2-yl)-3-phenyl-1,5,6,7-tetrahydroindazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)18(20-19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZPXSHARFKNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C(=O)C2)C(=NN3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161046 | |
Record name | 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-41-6 | |
Record name | 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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